ETHYL 4-(2-PHENOXYPROPANAMIDO)BENZOATE
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Overview
Description
Ethyl 4-(2-phenoxypropanamido)benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-phenoxypropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-phenoxypropanamido)benzoate typically involves a multi-step process. One common route includes the following steps:
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with 2-bromo-1-phenoxypropane to form 4-(2-phenoxypropanamido)benzoic acid.
Esterification: The 4-(2-phenoxypropanamido)benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow systems. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-phenoxypropanamido)benzoate can undergo various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 4-(2-phenoxypropanamido)benzoic acid and ethanol.
Reduction: 4-(2-phenoxypropanamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-phenoxypropanamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of local anesthetics and other pharmacologically active compounds.
Materials Science: The compound is investigated for its potential use in the development of electro-optical materials due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of ethyl 4-(2-phenoxypropanamido)benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the conduction of nerve impulses, leading to its anesthetic effects . The phenoxypropanamido group plays a crucial role in enhancing the binding affinity and specificity of the compound for its target sites .
Comparison with Similar Compounds
Ethyl 4-(2-phenoxypropanamido)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate ester structure but lacks the phenoxypropanamido group.
Procaine: Another local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: A more potent local anesthetic with a longer duration of action, also containing a benzoate ester moiety.
Uniqueness: The presence of the phenoxypropanamido group in this compound imparts unique properties, such as enhanced binding affinity and specificity for molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-(2-phenoxypropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-11-15(12-10-14)19-17(20)13(2)23-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTHTUQZASFOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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